molecular formula C13H13N3O3 B5458270 methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate

methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate

Cat. No. B5458270
M. Wt: 259.26 g/mol
InChI Key: DGXFJULVNQLKDT-UHFFFAOYSA-N
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Description

Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical formula, C15H14N4O3, and is a pyrimidine derivative.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cancer cell growth, such as topoisomerase and DNA polymerase. It has also been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to have antioxidant properties, protecting cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells, making it a potential treatment for various types of cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate. One area of research is the development of more efficient synthesis methods for this compound. Additionally, researchers can investigate its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Another area of research is the development of new derivatives of Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate with improved properties, such as increased solubility and potency. Finally, researchers can investigate the potential of this compound as a drug delivery system, as it has been shown to have good biocompatibility.
In conclusion, Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate is a chemical compound with potential applications in various fields, including medicine and drug delivery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate involves the reaction of 4-aminophenol, 2,4-pentanedione, and urea. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The product is then purified using column chromatography, yielding Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate.

Scientific Research Applications

Methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicine. Researchers have investigated its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

methyl 2-(4-hydroxyanilino)-6-methylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-7-11(12(18)19-2)16-13(14-8)15-9-3-5-10(17)6-4-9/h3-7,17H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXFJULVNQLKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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